REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]2[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=2)[CH:6]=[CH:7][C:8]=1[O:9]C.Br>>[OH:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([NH2:17])=[CH:18][CH:19]=2)[CH:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared in Preparation 1 above
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate is collected
|
Type
|
WASH
|
Details
|
washed with ether
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Type
|
DISSOLUTION
|
Details
|
redissolved in 1N
|
Type
|
CUSTOM
|
Details
|
the resultant precipitate is collected as crude product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from H2O
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)CCC1=CC=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |